molecular formula C15H20N2O2S3 B6499366 N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide CAS No. 952966-24-4

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B6499366
CAS No.: 952966-24-4
M. Wt: 356.5 g/mol
InChI Key: OKCJILSFDRSDKY-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, N,N-Dimethylformamide (DMF) can react with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This can then react with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally be reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, [3+2] cycloaddition reaction of a thiophene derivative with an alkyne moiety and regioselective cycloisomerization can lead to new thiophenes .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The exact mechanism of action of N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes involved in the metabolism of drugs and other biologically active compounds. In particular, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other biologically active compounds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, this compound has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be synthesized using a variety of methods. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for research on N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide. One potential direction is to further investigate the biochemical and physiological effects of this compound, such as its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research could be conducted to investigate the potential applications of this compound in the synthesis of drugs and other biologically active compounds. Finally, further research could also be conducted to investigate the potential mechanisms of action of this compound, such as its inhibition of cytochrome P450 enzymes.

Synthesis Methods

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. In chemical synthesis, this compound can be synthesized by reacting thiophene-2-sulfonyl chloride with 1-methylpiperidine in the presence of a base, such as sodium hydroxide. In enzymatic synthesis, this compound can be synthesized by the action of thiophene-2-sulfonyl hydrolase, a thiophene-2-sulfonyl-specific enzyme. Finally, this compound can also be synthesized through microbial fermentation, in which the microorganism is used to convert thiophene-2-sulfonyl chloride into this compound.

Scientific Research Applications

N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide has been widely studied in the past few decades due to its potential application in the synthesis of drugs and other biologically active compounds. In particular, this compound has been used in the synthesis of a variety of drugs, including antibiotics, anti-cancer agents, and anti-diabetic agents. In addition, this compound has also been studied for its potential application in the treatment of a variety of diseases, including cancer, diabetes, and inflammation.

Safety and Hazards

Safety information for thiophene derivatives can vary. For instance, one derivative, {1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine, has hazard statements H302,H312,H314,H332 .

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S3/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJILSFDRSDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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